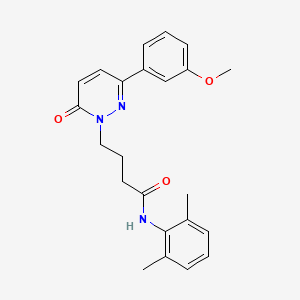

N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

説明

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16-7-4-8-17(2)23(16)24-21(27)11-6-14-26-22(28)13-12-20(25-26)18-9-5-10-19(15-18)29-3/h4-5,7-10,12-13,15H,6,11,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGVLPQXPNYFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Substitution Reactions:

Amidation: The final step involves the coupling of the pyridazinone derivative with 2,6-dimethylphenylbutanoic acid using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

化学反応の分析

Types of Reactions

N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anti-cancer effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Pyridazinone Derivatives

The synthesis of pyridazinone derivatives, such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a), shares methodological parallels with the target compound. Both involve nucleophilic substitution reactions on pyridazinone precursors. However, the target compound replaces the sulfonamide and benzyloxy groups in 5a with a 3-methoxyphenyl substituent and a butanamide linker.

Table 1: Key Structural Differences

| Compound | Core Structure | Substituents | Molecular Weight |

|---|---|---|---|

| Target Compound | Pyridazinone | 3-Methoxyphenyl, 2,6-dimethylphenyl | ~409.5 g/mol* |

| 4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5a) | Pyridazinone | Benzyloxy, sulfonamide | 387.4 g/mol |

| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | Pyridine | Benzodioxin, dimethylaminomethylphenyl | 391.46 g/mol |

*Estimated based on molecular formula C23H25N3O3.

Amide-Linked Aromatic Compounds

Compounds m, n, o from Pharmacopeial Forum (PF 43(1)) share the 2,6-dimethylphenoxyacetamido group but feature hexane backbones and tetrahydropyrimidinyl moieties. These structural complexities contrast with the target compound’s simpler butanamide linker, suggesting differences in metabolic stability. For instance, the hexane backbone in PF compounds may confer greater conformational flexibility, whereas the rigid pyridazinone core in the target compound could enhance target binding specificity .

Methoxy-Substituted Heterocycles

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () contains a pyridine ring with a methoxy group and a benzodioxin substituent. Unlike the target compound’s pyridazinone core, this pyridine derivative lacks a ketone group, which may reduce hydrogen-bonding interactions with biological targets.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely follows pathways similar to those for 5a (), involving coupling of pyridazinone intermediates with activated amides. However, the absence of sulfonamide or benzyloxy groups simplifies purification steps.

- Pharmacological Potential: While the pyridazinone core is associated with anti-inflammatory and cardiovascular activities, the 3-methoxyphenyl group may confer antioxidant properties, as seen in structurally related flavonoids.

- Limitations : Current evidence lacks direct biological data for the target compound. Further studies are needed to validate its efficacy, toxicity, and metabolic profile.

生物活性

N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O3 |

| Molecular Weight | 366.42 g/mol |

| IUPAC Name | N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide |

| InChI Key | XXXXXX (to be provided) |

The compound features a pyridazine ring, which is known for its diverse biological activities, and various substituents that may influence its pharmacological properties.

The biological activity of N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is primarily attributed to its interaction with specific biological targets. The compound may modulate enzyme activity or receptor interactions through hydrogen bonding and hydrophobic interactions due to its structural characteristics.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : Studies have suggested that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary data indicate that it could inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Antimicrobial Activity : Some assays demonstrated effectiveness against specific bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

-

Study on Antioxidant Properties :

- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of pyridazine compounds. The results indicated that modifications similar to those in N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide enhance antioxidant activity significantly .

- Anti-inflammatory Mechanisms :

-

Antimicrobial Efficacy :

- A recent investigation assessed the antimicrobial activity of various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide showed promising results, inhibiting bacterial growth at low concentrations .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor functionalization (e.g., chlorination of substituted anilines) and sequential coupling of pyridazinone and butanamide moieties. Key steps include:

- Intermediate formation : Use coupling agents like EDCl/HOBt for amide bond formation between substituted phenylamines and activated carboxylic acids .

- Reaction optimization : Solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for amidation), and catalysis (e.g., Pd for cross-coupling reactions) are critical to minimize side products .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) ensures purity (>95% by HPLC) .

Q. Which analytical techniques are most effective for characterizing the physical and chemical stability of this compound?

- Methodological Answer :

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions .

- Chemical stability : Accelerated stability studies under acidic/basic conditions (pH 3–10) and oxidative stress (H₂O₂) identify degradation pathways .

- Spectroscopic characterization : NMR (¹H/¹³C for structural confirmation), FTIR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous pyridazinone derivatives?

- Methodological Answer :

- Comparative SAR studies : Systematically vary substituents (e.g., halogen vs. methoxy groups) to isolate contributions to activity. For example, notes enhanced kinase inhibition with fluorophenyl groups versus reduced activity in chlorinated analogs .

- Target profiling : Use high-throughput screening (e.g., kinase panels, GPCR assays) to identify off-target effects that may explain discrepancies .

- Structural analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) clarifies binding mode variations due to substituent steric/electronic effects .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer-related pathways?

- Methodological Answer :

- Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens identify differentially expressed genes post-treatment (e.g., apoptosis regulators like Bcl-2 or p53) .

- Protein interaction studies : Surface plasmon resonance (SPR) or ITC quantify binding affinity to targets like tubulin or topoisomerases .

- In vivo validation : Use xenograft models (e.g., murine breast cancer) with pharmacokinetic monitoring (plasma LC-MS/MS) to correlate efficacy with bioavailability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, highlights that methyl groups enhance logP, potentially improving membrane permeability .

- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with bioactivity data from analogs .

- Molecular dynamics simulations : Simulate compound-receptor complexes (e.g., 100 ns trajectories in GROMACS) to optimize binding kinetics and residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。